BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: Tiopinac (CAS
Number 61220-69-7)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tiopinac

Cat. No.: B1683172

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopinac (CAS 61220-69-7), chemically known as 2-(11-o0x0-6,11-dihydrodibenzo[b,e]thiepin-
3-yl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the
dibenzothiepin class of compounds. Synthesized in the late 1970s, it has demonstrated
significant anti-inflammatory, analgesic, and antipyretic properties in various preclinical models.
Its mechanism of action is attributed to the inhibition of prostaglandin synthesis through the
cyclooxygenase (COX) enzymes. Notably, preclinical studies suggest that Tiopinac possesses
a favorable gastrointestinal safety profile compared to other NSAIDs. This technical guide
provides a comprehensive overview of the available research on Tiopinac, including its
chemical properties, synthesis, mechanism of action, preclinical pharmacology, and detailed
experimental protocols for its evaluation.

Chemical and Physical Properties

Tiopinac is a tricyclic compound with a central thiepin ring fused to two benzene rings. The
presence of a carboxylic acid group is characteristic of many NSAIDs.
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Property Value
CAS Number 61220-69-7
2-(11-ox0-6H-benzo[c][1]benzothiepin-3-
IUPAC Name ) )
yl)acetic acid
Molecular Formula C16H1203S
Molecular Weight 284.3 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Dry, dark, at 0-4°C for short term or -20°C for
Storage
long term
Synthesis

While a detailed, step-by-step synthesis protocol for Tiopinac is not readily available in the
public domain, the general approach to constructing the dibenzothiepin core involves a multi-
step sequence. This typically begins with the reaction of a phthalide with a thiophenol
potassium salt to form a 2-(phenylthiomethyl)benzoic acid derivative. This intermediate is then
cyclized using a dehydrating agent like polyphosphoric acid to yield the 6,11-
dihydrodibenzo[b,e]thiepin-11(6H)-one core structure. Subsequent functional group
manipulations would then lead to the final Tiopinac molecule.

A general synthetic workflow is depicted below:
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A generalized synthetic workflow for the dibenzothiepin core of Tiopinac.

Mechanism of Action: Inhibition of Prostaglandin
Synthesis
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Tiopinac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the
inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of
arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate acute
and chronic inflammation.[2] There are two main isoforms of the COX enzyme: COX-1, which is
constitutively expressed and involved in homeostatic functions, and COX-2, which is induced
during inflammation. While specific IC50 values for Tiopinac against COX-1 and COX-2 are
not publicly available, its pharmacological profile suggests it is a non-selective inhibitor.

The signaling pathway for prostaglandin synthesis and its inhibition by NSAIDs is illustrated
below:
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Prostaglandin synthesis pathway and the inhibitory action of Tiopinac.

Preclinical Pharmacology

Extensive preclinical studies have demonstrated the potent anti-inflammatory and analgesic

efficacy of Tiopinac in various animal models.

Anti-inflammatory Activity

Tiopinac has shown marked activity in both acute and chronic models of inflammation.

Tiopinac Potency Relative

Assay Species
to Standard
Carrageenan-Induced Paw
Rat 40 x Phenylbutazone
Edema (Acute)
Cotton-Pellet-Induced ]
) Rat 0.8 x Indomethacin

Granuloma (Chronic)
Adjuvant-Induced Arthritis

) Rat 10-15 x Naproxen
(Chronic)

Analgesic Activity

The analgesic potency of Tiopinac varies depending on the specific pain model.

Tiopinac Potency Relative

Assay Species
to Standard

Phenylquinone-Induced .

o Mouse 16 x Aspirin
Writhing
Phenylquinone-Induced o

. Rat 10 x Aspirin
Writhing
Yeast-Inflamed Paw .

) Rat ~10 x Indomethacin
Compression
Adjuvant Arthritic-Inflamed .
Rat =1000 x Aspirin

Paw Flexion
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Antipyretic Activity

In a yeast-induced pyrexia model in rats, Tiopinac was found to be approximately 130 times
more potent than aspirin.

Gastrointestinal Safety

Preclinical studies in rats and dogs have suggested that Tiopinac may have a reduced
potential for gastrointestinal irritation compared to other NSAIDs.

Experimental Protocols

The following are detailed methodologies for key in vivo assays used to evaluate the
pharmacological activity of Tiopinac.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

Workflow:
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Workflow for the carrageenan-induced paw edema assay.

Protocol:

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

Acclimatization: Animals are acclimatized for at least one week with free access to food and

water.

Grouping: Animals are randomly assigned to control and treatment groups.

Dosing: Tiopinac, a reference NSAID, or vehicle is administered orally (p.o.).
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e Induction of Edema: 30 to 60 minutes after dosing, 0.1 mL of a 1% (w/v) suspension of
carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.

o Measurement: Paw volume is measured immediately before carrageenan injection and at
hourly intervals for up to 5 hours using a plethysmometer.

» Data Analysis: The increase in paw volume is calculated for each animal. The percentage
inhibition of edema by the drug is calculated relative to the vehicle control group.

Cotton-Pellet-Induced Granuloma in Rats

This model is used to evaluate the effects on the proliferative phase of chronic inflammation.

Protocol:

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

o Pellet Implantation: Under light anesthesia, sterile cotton pellets (10 £ 1 mg) are implanted
subcutaneously in the ventral region.

» Dosing: Tiopinac, a reference drug, or vehicle is administered orally daily for 7 consecutive
days, starting on the day of pellet implantation.

o Pellet Removal: On the 8th day, the animals are euthanized, and the cotton pellets, along
with the granulomatous tissue, are excised.

o Measurement: The wet and dry weights of the granulomas are determined. The dry weight is
measured after drying the pellets at 60°C until a constant weight is achieved.

o Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial
weight of the cotton pellet. The percentage inhibition of granuloma formation is calculated by
comparing the mean net dry weight of the treated groups with the control group.

Adjuvant-Induced Arthritis in Rats

This is a model of chronic, immune-mediated inflammatory disease.

Protocol:
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e Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are used.

 Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of
Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the
footpad of the right hind paw.

» Dosing: Dosing with Tiopinac, a reference drug, or vehicle can be initiated either
prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of
arthritis, typically around day 10-12). Dosing is continued for a specified period (e.g., 18
days).

o Assessment of Arthritis: The severity of arthritis is assessed by measuring the volume of both
the injected and non-injected paws at regular intervals. Clinical scoring based on erythema,
swelling, and joint deformity can also be performed.

o Data Analysis: The change in paw volume and the arthritis score are used to evaluate the
efficacy of the treatment compared to the control group.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for Tiopinac in various species, including
humans, are not extensively reported in publicly available literature. General principles of
NSAID pharmacokinetics suggest that Tiopinac, as a carboxylic acid derivative, would be well-
absorbed orally, highly bound to plasma proteins, and undergo hepatic metabolism prior to
renal excretion. Further studies are required to fully characterize its absorption, distribution,
metabolism, and excretion (ADME) profile.

Conclusion

Tiopinac is a potent non-steroidal anti-inflammatory drug with a compelling preclinical profile.
Its significant anti-inflammatory and analgesic activities, coupled with a potentially favorable
gastrointestinal safety profile, make it an interesting compound for further investigation. This
technical guide summarizes the key findings to date and provides detailed experimental
protocols to facilitate future research into the therapeutic potential of Tiopinac. The lack of
publicly available data on its specific COX-1/COX-2 inhibitory potency and its comprehensive
pharmacokinetic profile highlights areas for future research that would be critical for its potential
clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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